5-(4-Chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline is a novel compound with potential applications in scientific research, particularly in the field of opioid receptor pharmacology. It belongs to the pyrazoloisoquinoline chemical class. [] This class of compounds is known to exhibit biological activity and has been investigated for its potential in various therapeutic areas. While the specific source of this compound is not explicitly stated in the provided abstracts, its classification as a pyrazoloisoquinoline derivative suggests it is likely a synthetic compound.
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline acts as a Gi-protein-biased agonist at the human mu opioid receptor (μ-OR). [] This means it preferentially activates Gi-protein signaling pathways downstream of the μ-OR while minimizing β-arrestin recruitment. This biased agonism is significant because it may lead to reduced adverse effects often associated with traditional μ-OR agonists that activate both pathways. []
The primary application of 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline identified in the research is as a potential therapeutic agent for pain management. [] Specifically, its Gi-protein-biased agonism at the μ-OR makes it a promising candidate for developing safer and more effective pain relief medications with fewer side effects. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: